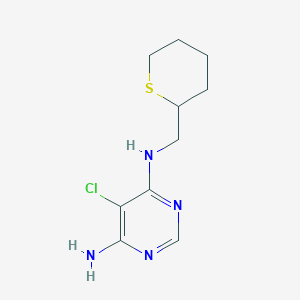![molecular formula C9H13BrN2O B6634125 4-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6634125.png)
4-[(5-Bromopyridin-3-yl)amino]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Bromopyridin-3-yl)amino]butan-1-ol is a chemical compound used in scientific research. It is also known as 3-Amino-5-bromopyridine-4-butanol or ABP-688. This chemical compound is used to study the mechanism of action of certain receptors in the human body.
Mécanisme D'action
The mechanism of action of 4-[(5-Bromopyridin-3-yl)amino]butan-1-ol involves the binding of this compound to the allosteric site of mGluR5. This binding enhances the activity of the receptor and leads to downstream signaling pathways. The activation of mGluR5 has been shown to regulate the release of neurotransmitters such as glutamate, GABA, and dopamine. This regulation of neurotransmitter release is important for various physiological processes such as learning, memory, and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(5-Bromopyridin-3-yl)amino]butan-1-ol are mainly related to the regulation of neurotransmitter release. The binding of this compound to mGluR5 enhances the activity of the receptor, which leads to the regulation of neurotransmitter release. This regulation of neurotransmitter release has been shown to have an impact on various physiological processes such as learning, memory, and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(5-Bromopyridin-3-yl)amino]butan-1-ol in lab experiments are mainly related to its specificity for mGluR5. This compound has a high affinity for mGluR5 and does not bind to other receptors. This specificity allows researchers to study the effects of mGluR5 activation without interference from other receptors. The limitations of using this compound in lab experiments are related to its complex synthesis method and high cost.
Orientations Futures
There are several future directions for the use of 4-[(5-Bromopyridin-3-yl)amino]butan-1-ol in scientific research. One direction is to study the effects of mGluR5 activation in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to develop more potent and selective compounds that can target mGluR5 with higher specificity and affinity. Additionally, the use of 4-[(5-Bromopyridin-3-yl)amino]butan-1-ol in combination with other compounds can help in understanding the complex signaling pathways involved in mGluR5 activation.
Méthodes De Synthèse
The synthesis of 4-[(5-Bromopyridin-3-yl)amino]butan-1-ol is a complex process that requires expertise in organic chemistry. The synthesis of this compound involves the reaction of 5-bromopyridine-3-amine with 4-chlorobutanal in the presence of a reducing agent. The reaction is carried out in anhydrous conditions and requires careful monitoring of the temperature and reaction time. The final product is purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
4-[(5-Bromopyridin-3-yl)amino]butan-1-ol is used in scientific research to study the mechanism of action of certain receptors in the human body. This compound is known to bind to the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes such as learning, memory, and synaptic plasticity. The binding of 4-[(5-Bromopyridin-3-yl)amino]butan-1-ol to mGluR5 helps in understanding the signaling pathways and downstream effects of this receptor.
Propriétés
IUPAC Name |
4-[(5-bromopyridin-3-yl)amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c10-8-5-9(7-11-6-8)12-3-1-2-4-13/h5-7,12-13H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXYUDILHYPMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)NCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromopyridin-3-yl)amino]butan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine](/img/structure/B6634047.png)

![5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634076.png)
![4-N-(2-bicyclo[2.2.1]heptanyl)-5-chloropyrimidine-4,6-diamine](/img/structure/B6634084.png)

![N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B6634100.png)

![1-[(3-Chloro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6634110.png)


![4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one](/img/structure/B6634121.png)

![2-[(2-Bromofuran-3-carbonyl)-(2-methoxyethyl)amino]acetic acid](/img/structure/B6634142.png)
![1-[(2-Bromofuran-3-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B6634148.png)